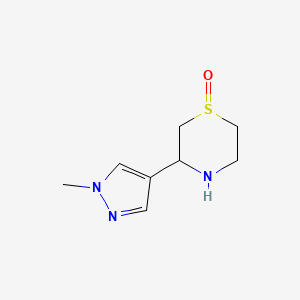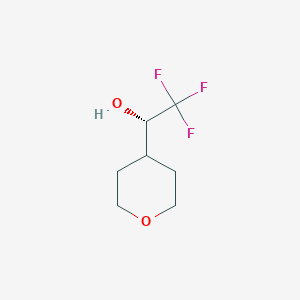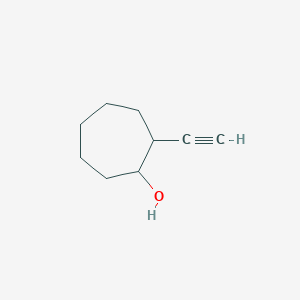
2-Ethynylcycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylcycloheptan-1-ol is an organic compound with the molecular formula C9H14O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a cycloheptane ring with an ethynyl substituent at the second position
准备方法
Synthetic Routes and Reaction Conditions
2-Ethynylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of esters followed by a tandem reduction-Ohira-Bestmann reaction. This method typically uses reagents such as DIBAL-H (Diisobutylaluminum hydride) and dimethyl (1-diazo-2-oxopropyl)phosphonate under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
2-Ethynylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cycloheptanol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptanone derivatives, while reduction can produce different alcohols.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethynylcycloheptan-1-ol involves its interaction with molecular targets through its hydroxyl and ethynyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Ethynylcycloheptanol: Similar structure but with the ethynyl group at a different position.
Cycloheptanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
2-ethynylcycloheptan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h1,8-10H,3-7H2 |
InChI 键 |
XHVALGTUZARLIW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CCCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




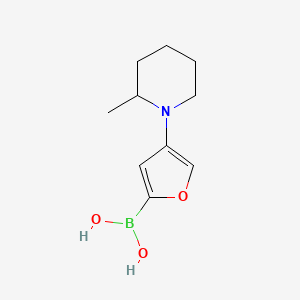
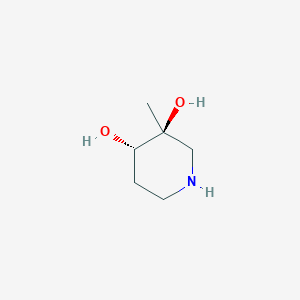
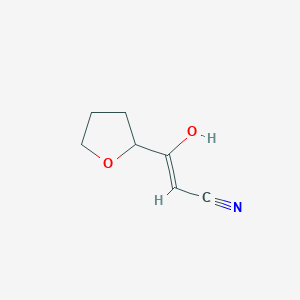

![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)

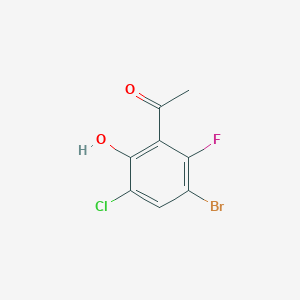
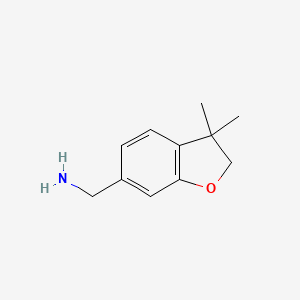
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)
